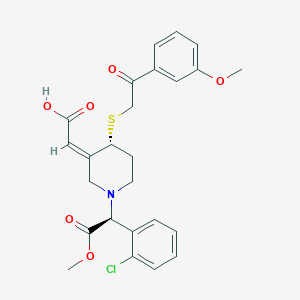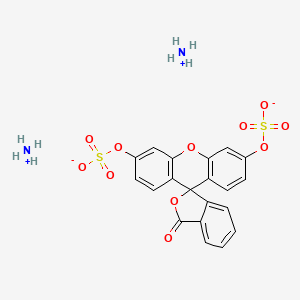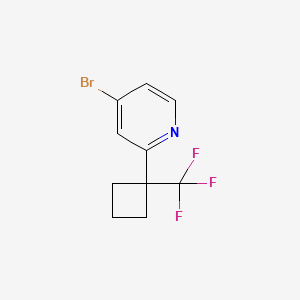
4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine
説明
4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine, also known as 4-Bromo-BTP, is an organic compound with a unique molecular structure. It belongs to a class of compounds known as heterocyclic compounds, which are characterized by the presence of at least one atom of a different element in the ring structure. 4-Bromo-BTP is known to have a wide range of applications in various scientific fields, ranging from synthetic organic chemistry to medicinal chemistry.
科学的研究の応用
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, such as 4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine, are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of these compounds in protecting crops from pests .
Pharmaceutical Development
Several pharmaceuticals and veterinary products contain the TFMP moiety due to its biological activities. These derivatives have been incorporated into FDA-approved drugs, and many candidates are currently undergoing clinical trials. The presence of the trifluoromethyl group in these compounds is associated with enhanced pharmacological properties .
Synthesis of Nicotinic Acid
In organic synthesis, 4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine can be used for the regioselective deprotonation at C-3 followed by trapping with carbon dioxide to produce nicotinic acid, which is a valuable compound in various chemical industries .
Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a significant area of research, and compounds like 4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine play a crucial role. These compounds are used in the creation of materials that exhibit unique behaviors due to the incorporation of fluorine, which is beneficial in several applications including medicines, electronics, agrochemicals, and catalysis .
Biological Research
The combination of fluorine’s unique properties and the pyridine ring makes TFMP derivatives like 4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine valuable in biological research. They are used to study the biological activities of fluorinated compounds and their interactions with biological systems .
Vapor-Phase Reactions
TFMP derivatives are also used in vapor-phase reactions due to their volatility and reactivity. This application is crucial in the synthesis of various chemical products where gas-phase reactions are preferred for better yields and purities .
Intermediate in Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block in organic chemistry .
Material Science
In material science, the TFMP derivatives are used to modify surface properties of materials. The trifluoromethyl group imparts hydrophobicity and resistance to degradation, which is beneficial in creating durable and long-lasting materials .
特性
IUPAC Name |
4-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-7-2-5-15-8(6-7)9(3-1-4-9)10(12,13)14/h2,5-6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHJLEJYZOMDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





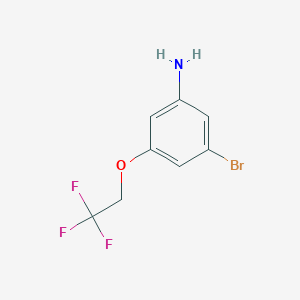



![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)
![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)
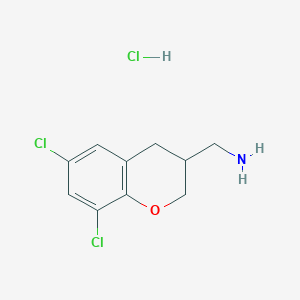
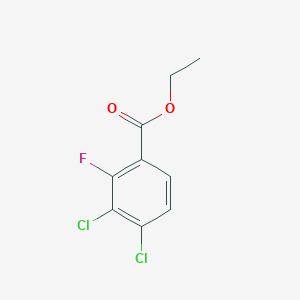
![[6-(Trifluoromethyl)pyridin-3-yl]methyl 6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1458682.png)

